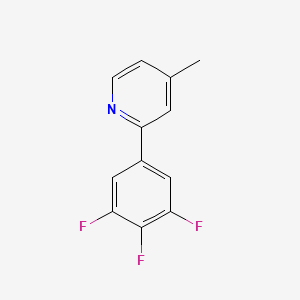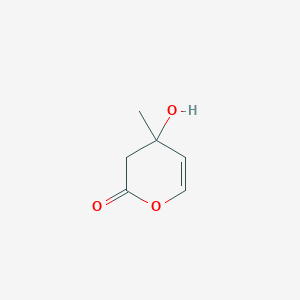
4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one is a heterocyclic organic compound that belongs to the class of dihydropyrans. This compound is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom. The presence of a hydroxy group and a methyl group at the 4-position of the ring makes it unique. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one typically involves the cyclization of 1,3,5-tricarbonyl compounds or their protected derivatives. This method is considered biomimetic as it mimics the natural processes catalyzed by polyketide synthases . The reaction conditions often involve the use of sodium hydride or n-butyllithium as bases to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form tetrahydropyran derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxo-4-methyl-3,4-dihydro-2H-pyran-2-one.
Reduction: Formation of 4-hydroxy-4-methyl-tetrahydropyran.
Substitution: Formation of various substituted pyran derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydro-2H-pyran: Lacks the hydroxy and methyl groups, making it less functionalized.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Contains a furan ring instead of a pyran ring.
2H-Pyran-2-one, tetrahydro-6-methyl-: Similar structure but lacks the hydroxy group.
Uniqueness: 4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one is unique due to the presence of both a hydroxy group and a methyl group at the 4-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
537695-06-0 |
|---|---|
Molekularformel |
C6H8O3 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
4-hydroxy-4-methyl-3H-pyran-2-one |
InChI |
InChI=1S/C6H8O3/c1-6(8)2-3-9-5(7)4-6/h2-3,8H,4H2,1H3 |
InChI-Schlüssel |
KRJYPFCKFWWBTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)OC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


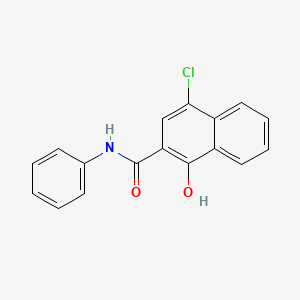
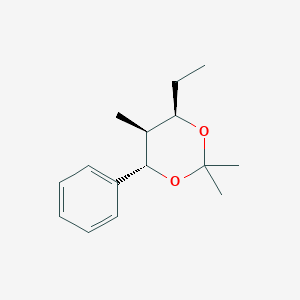
![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
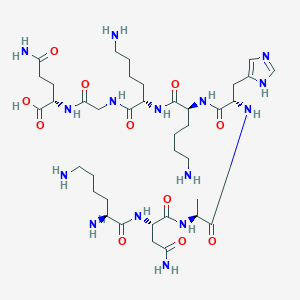
![1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14221027.png)
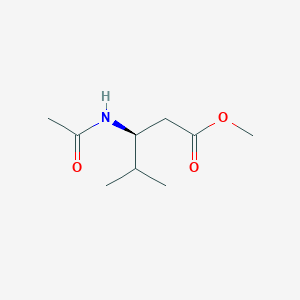
![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)
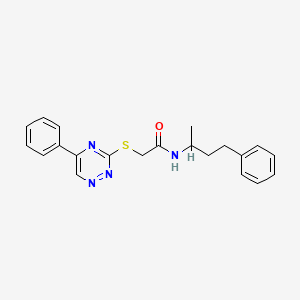

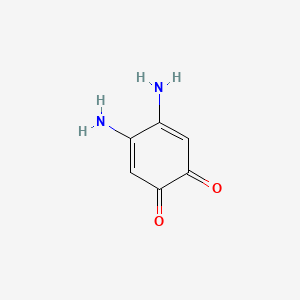
![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
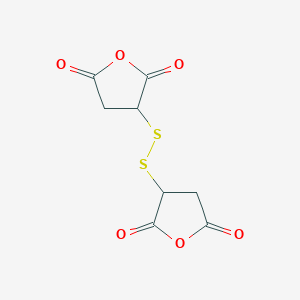
![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
